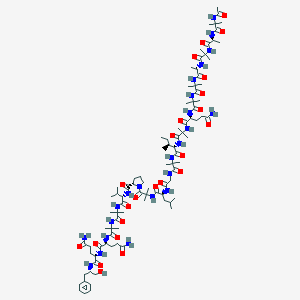
1-Methyl-2-ethyl-3-hydroxypyridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-ethyl-3-hydroxypyridin-4-one is a chemical compound with the molecular formula C8H11NO2 . It is also known by other names such as 2-ethyl-3-hydroxy-1-methylpyridin-4-one . The molecular weight of this compound is 153.18 g/mol .
Molecular Structure Analysis
The molecular structure of 1-Methyl-2-ethyl-3-hydroxypyridin-4-one consists of a pyridinone ring with a methyl group at the 1-position, an ethyl group at the 2-position, and a hydroxy group at the 3-position . The InChI string representation of the molecule isInChI=1S/C8H11NO2/c1-3-6-8(11)7(10)4-5-9(6)2/h4-5,11H,3H2,1-2H3 . Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Methyl-2-ethyl-3-hydroxypyridin-4-one include a molecular weight of 153.18 g/mol, a XLogP3-AA value of 0.9 indicating its lipophilicity, one hydrogen bond donor count, three hydrogen bond acceptor count, and one rotatable bond count .Wissenschaftliche Forschungsanwendungen
Biomedical Applications
“1-Methyl-2-ethyl-3-hydroxypyridin-4-one” is a type of heterocyclic compound . These compounds have been used for a wide range of biological targets . The diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, and the biomedical applications of such compounds are covered in the analysis .
Therapeutical Applications
Hydroxypyridinones (HOPOs) are an excellent class of chelators that have been gaining attention in the field of pharmaceutical drugs by their high chelating efficacy and specificity with different metal ions . “1-Methyl-2-ethyl-3-hydroxypyridin-4-one” belongs to the HOPO family and has different isomers . The effect of methyl substitution on different positions of the pyridinone ring plays an essential role in deciding the pM values, thus describing the metal affinity .
Iron Chelation
Among all the metal ions, HOPOs exhibit a high binding affinity towards iron (III) and are clinically used as iron chelators nowadays . They have been used to cure various iron overloaded diseases .
Neurodegenerative Diseases
HOPO complexes with Gd act as MRI (magnetic resonance imaging) contrast agents . HOPO-coumarin derivatives, including “2-ethyl-3-hydroxy-1-methylpyridin-4-one”, have been found useful for neurodegenerative diseases .
Antibiotics
The newly developed HOPOs and their derivatives, including “1-Methyl-2-ethyl-3-hydroxypyridin-4-one”, have been used as antibiotics .
Anticancer
These compounds have also been used in anticancer treatments .
Synthesis of Other Compounds
“1-Methyl-2-ethyl-3-hydroxypyridin-4-one” can be used in the synthesis of other compounds . For example, it can be used in the synthesis of 1-(3,4-dihydroxyphenethyl)-3-hydroxy-2-methylpyridin-4(1H)-one and 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one , an important building block of the antidiabetic drug glimepiride .
Eigenschaften
IUPAC Name |
2-ethyl-3-hydroxy-1-methylpyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-6-8(11)7(10)4-5-9(6)2/h4-5,11H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUAHVPZGNXPMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)C=CN1C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00151208 |
Source


|
| Record name | 1-Methyl-2-ethyl-3-hydroxypyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00151208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-ethyl-3-hydroxypyridin-4-one | |
CAS RN |
115864-73-8 |
Source


|
| Record name | 2-Ethyl-3-hydroxy-1-methyl-4(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115864-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-2-ethyl-3-hydroxypyridin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115864738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-2-ethyl-3-hydroxypyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00151208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-methyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B37769.png)
![10-methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B37770.png)
![1-Hexyl-4-[(4-methylphenyl)ethynyl]benzene](/img/structure/B37774.png)










